molecular formula C8H7F2NO2 B1314724 4-Aminomethyl-2,2-difluoro-1,3-benzodioxole CAS No. 531508-46-0

4-Aminomethyl-2,2-difluoro-1,3-benzodioxole

Cat. No. B1314724
CAS RN: 531508-46-0
M. Wt: 187.14 g/mol
InChI Key: LZUWIFLVQKZUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminomethyl-2,2-difluoro-1,3-benzodioxole is a chemical compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.15 . It is also known by its IUPAC name (2,2-difluoro-1,3-benzodioxol-4-yl)methanamine . It is typically stored in a refrigerator and has a physical form of oil .


Synthesis Analysis

The synthesis of 2,2-Difluoro-1,3-benzodioxol-4-aldehyde, a related compound, can be achieved through chlorination fluorination, bromination, and hydrolysis reactions using 4-methyl-2,2-dichloro-1,3-benzodioxole as the starting material . The total yield was reported to be 62.3% based on 4-methyl-2,2-dichloro-1,3-benzodioxole under optimized reaction conditions .


Molecular Structure Analysis

The InChI code for 4-Aminomethyl-2,2-difluoro-1,3-benzodioxole is 1S/C8H7F2NO2/c9-8(10)12-6-3-1-2-5(4-11)7(6)13-8/h1-3H,4,11H2 . The SMILES string representation is O1C(F)(F)Oc2cccc(c12)CN .


Chemical Reactions Analysis

4-Aminomethyl-2,2-difluoro-1,3-benzodioxole is used to prepare functionalized 2,2-Difluoro-1,3-benzodioxoles by reactions of 4-lithiated intermediate with carbon electrophiles and nitrogen nucleophiles .


Physical And Chemical Properties Analysis

4-Aminomethyl-2,2-difluoro-1,3-benzodioxole has a molecular weight of 187.15 g/mol . It is an oil at room temperature . .

Scientific Research Applications

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes have been utilized to degrade various recalcitrant compounds in the environment, including pharmaceuticals like acetaminophen, leading to the generation of various by-products. The degradation pathways and the biotoxicity of these by-products have been extensively studied, providing insights into the environmental impact of pharmaceutical contaminants and their treatment via AOP systems (Qutob et al., 2022).

Stability and Degradation of Pharmaceuticals

The stability and degradation pathways of nitisinone, a medical treatment for hereditary metabolic diseases, were explored using liquid chromatography and mass spectrometry. This study highlighted the importance of understanding the chemical stability of pharmaceuticals under various conditions to better assess their safety and efficacy (Barchańska et al., 2019).

Synthesis and Applications of Amino-1,2,4-Triazoles

Amino-1,2,4-triazoles serve as a raw material in the fine organic synthesis industry, finding applications in agriculture, pharmaceuticals, and other fields. This review summarizes the production and use of these compounds, indicating their versatility in creating a range of products with significant applications (Nazarov et al., 2021).

Mechanism of Action

While the specific mechanism of action for 4-Aminomethyl-2,2-difluoro-1,3-benzodioxole is not mentioned in the search results, a study on the biodegradation and defluorination of 2,2-fluoro-1,3-benzodioxole (DFBD) by Pseudomonas putida F1 suggests that the defluorination of DFBD-containing compounds in the environment may be possible .

Safety and Hazards

The safety information for 4-Aminomethyl-2,2-difluoro-1,3-benzodioxole includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . It is recommended to not get the compound in eyes, on skin, or on clothing, and to not breathe its mist/vapors/spray .

properties

IUPAC Name

(2,2-difluoro-1,3-benzodioxol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c9-8(10)12-6-3-1-2-5(4-11)7(6)13-8/h1-3H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUWIFLVQKZUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471667
Record name 1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

531508-46-0
Record name 1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2-difluoro-2H-1,3-benzodioxol-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.